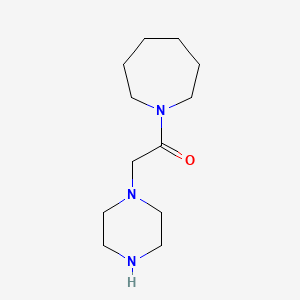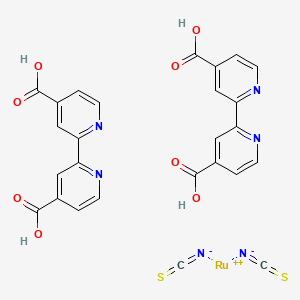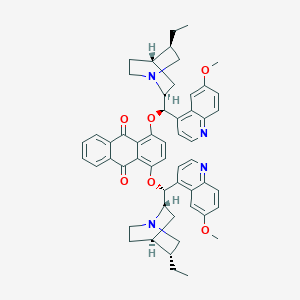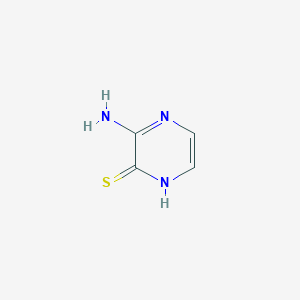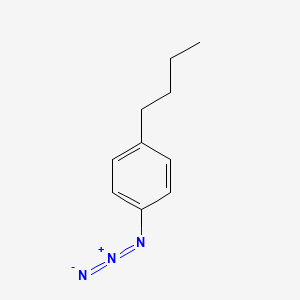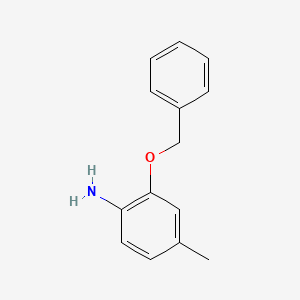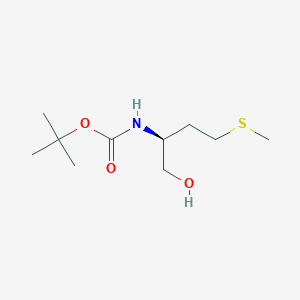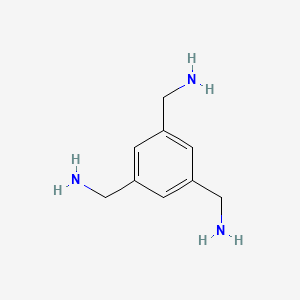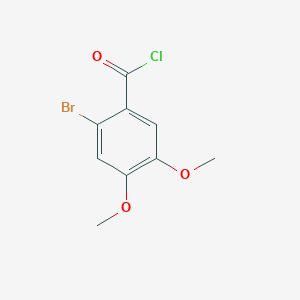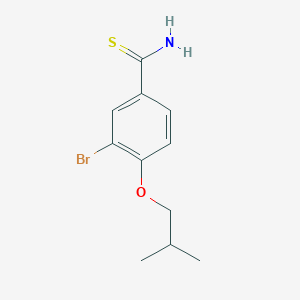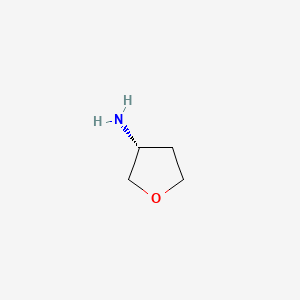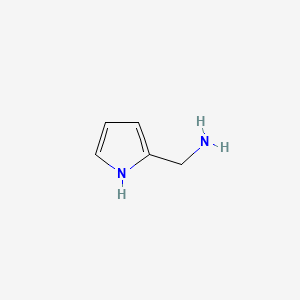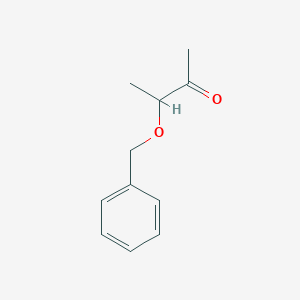
Boc-Asp(OMe)-OH
Übersicht
Beschreibung
tert-Butyloxycarbonyl-L-aspartic acid 4-methyl ester: (Boc-L-aspartic acid 4-methyl ester) is a derivative of aspartic acid, an amino acid commonly found in proteins. This compound is widely used in peptide synthesis due to its stability and ease of handling. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins for research purposes.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Industry:
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
Target of Action
Boc-Asp-OMe, also known as Boc-D-fmk, is an aspartic acid derivative . It primarily targets caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
Boc-Asp-OMe acts as a caspase inhibitor . It interacts with caspases, preventing their activation and subsequent initiation of apoptosis . This interaction helps maintain cell viability under conditions that would typically induce apoptosis.
Biochemical Pathways
The primary biochemical pathway affected by Boc-Asp-OMe is the apoptosis signaling pathway. Under normal conditions, various stimuli can trigger apoptosis, leading to caspase activation. The presence of boc-asp-ome inhibits caspase activation, thereby disrupting the apoptosis signaling pathway .
Pharmacokinetics
It’s known that boc-asp-ome is cell-permeable, suggesting it can readily cross cell membranes and exert its effects intracellularly .
Result of Action
By inhibiting caspase activation, Boc-Asp-OMe prevents the execution of apoptosis. This results in the survival of cells that would otherwise undergo programmed cell death . It’s important to note that the inhibition of apoptosis can have significant effects at the cellular level, potentially contributing to uncontrolled cell proliferation.
Biochemische Analyse
Biochemical Properties
Boc-asp-ome plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and esterases, which facilitate the cleavage of the Boc (tert-butoxycarbonyl) protecting group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective deprotection of amino acid residues. Additionally, Boc-asp-ome can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall structure and function of the synthesized peptides .
Cellular Effects
Boc-asp-ome has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, Boc-asp-ome can inhibit caspase activity, thereby affecting apoptosis and cell survival. It also impacts gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects highlight the importance of Boc-asp-ome in regulating cell function and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Boc-asp-ome involves its interaction with biomolecules at the molecular level. Boc-asp-ome can bind to enzymes and proteins through its functional groups, leading to enzyme inhibition or activation. For instance, Boc-asp-ome can inhibit caspases by binding to their active sites, preventing the cleavage of target substrates and thereby inhibiting apoptosis. Additionally, Boc-asp-ome can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-asp-ome can change over time due to its stability and degradation. Boc-asp-ome is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or light. Long-term studies have shown that Boc-asp-ome can have sustained effects on cellular function, including prolonged inhibition of caspase activity and modulation of gene expression . These temporal effects are important considerations for researchers using Boc-asp-ome in their experiments.
Dosage Effects in Animal Models
The effects of Boc-asp-ome can vary with different dosages in animal models. At low doses, Boc-asp-ome can effectively inhibit caspase activity and modulate gene expression without causing significant toxicity. At higher doses, Boc-asp-ome can induce toxic effects, including liver and kidney damage, as well as adverse effects on cellular metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage of Boc-asp-ome in experimental studies to achieve the desired outcomes while minimizing toxicity.
Metabolic Pathways
Boc-asp-ome is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as esterases and proteases, which facilitate the cleavage of the Boc protecting group and the incorporation of Boc-asp-ome into peptides. Additionally, Boc-asp-ome can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the role of Boc-asp-ome in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Boc-asp-ome is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. Boc-asp-ome can also accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . Understanding the transport and distribution of Boc-asp-ome is crucial for optimizing its use in experimental studies and therapeutic applications.
Subcellular Localization
The subcellular localization of Boc-asp-ome is influenced by its chemical properties and interactions with cellular components. Boc-asp-ome can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, Boc-asp-ome can be localized to the mitochondria, where it can modulate mitochondrial function and apoptosis . These localization effects are important for understanding the precise mechanisms of action of Boc-asp-ome and its impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyloxycarbonyl-L-aspartic acid 4-methyl ester typically begins with L-aspartic acid.
Protection of the Amino Group: The amino group of L-aspartic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected aspartic acid.
Esterification: The carboxyl group of the Boc-protected aspartic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-L-aspartic acid 4-methyl ester follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU or EDCI.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: HBTU, EDCI, and bases like N-methylmorpholine (NMM).
Major Products:
Hydrolysis: Boc-L-aspartic acid.
Deprotection: L-aspartic acid 4-methyl ester.
Coupling: Peptides containing Boc-L-aspartic acid 4-methyl ester.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyloxycarbonyl-L-alanine methyl ester (Boc-L-alanine methyl ester)
- tert-Butyloxycarbonyl-L-phenylalanine methyl ester (Boc-L-phenylalanine methyl ester)
- tert-Butyloxycarbonyl-L-arginine methyl ester (Boc-L-arginine methyl ester)
Uniqueness:
- Aspartic Acid Derivative: tert-Butyloxycarbonyl-L-aspartic acid 4-methyl ester is unique due to the presence of the aspartic acid moiety, which contains an additional carboxyl group compared to other amino acids. This additional functional group allows for more diverse chemical reactions and applications in peptide synthesis.
Eigenschaften
IUPAC Name |
(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98045-03-5 | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Boc-D-fmk irreversibly binds to the active site of caspases, a family of cysteine proteases, preventing their proteolytic activity. This effectively blocks the caspase cascade, a critical pathway in apoptosis [].
ANone: The molecular formula of Boc-D-fmk is C11H18FNO5, and its molecular weight is 263.26 g/mol.
A: Boc-D-fmk is not a catalyst. It acts as an irreversible inhibitor, forming a covalent bond with the active site of caspases [].
ANone: Boc-D-fmk is primarily used in:
- Apoptosis Research: To investigate the role of caspases in different cell death pathways and disease models [, , , , ].
- Neurotoxicity Studies: To assess the involvement of caspases in neuronal cell death induced by various stimuli [, ].
- Cancer Research: To study the role of apoptosis in cancer cell survival and response to treatment [, , ].
ANone: Boc-D-fmk has shown efficacy in various in vitro models, including:
- Cell Lines: Human fetal membrane cells [], human breast cancer cell lines [], human prostate cancer cell lines [], and human neuroblastoma cells [, ].
- Primary Cell Cultures: Rat cortical cell cultures [] and murine thymocytes [].
ANone: Yes, Boc-D-fmk has been investigated in vivo in models of:
- Neurological Injury: It improved locomotor function in a rat spinal cord injury model [].
- Neurogenesis: It reduced apoptotic cells in neurogenic regions of the adult rat brain [].
- Glomerulonephritis: It reduced renal apoptosis, inflammation, and fibrosis in a rat model of experimental glomerulonephritis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
